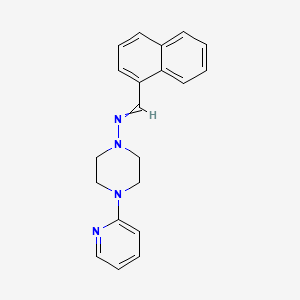

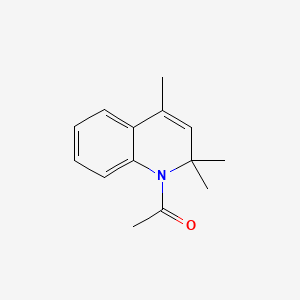

![molecular formula C19H18N6O2 B5572881 1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole](/img/structure/B5572881.png)

1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves condensation reactions, where benzotriazole reacts with acid chlorides or other reactive intermediates. For instance, novel benzotriazole compounds have been synthesized by condensing benzotriazole with appropriate acid chlorides, indicating a method that could potentially apply to the synthesis of our target compound (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Additionally, the synthesis of O6-(benzotriazol-1-yl)inosine derivatives demonstrates the reactivity of benzotriazole derivatives towards various nucleophiles, suggesting a wide range of synthetic possibilities for benzotriazole-based compounds (Bae & Lakshman, 2007).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be elucidated using techniques such as X-ray crystallography, which confirms the crystal structure of synthesized compounds. The structural determination provides insights into the conformation, bonding, and overall geometry of benzotriazole derivatives, essential for understanding their reactivity and properties. Structural studies of similar compounds have shown various coordination modes and conformational behaviors, highlighting the versatility of benzotriazole as a scaffold in molecular design (Yang, Li, & Tang, 2016).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization, leading to the formation of complex structures with potential biological activity. Their reactivity towards different nucleophiles makes them valuable intermediates in the synthesis of novel organic compounds. For example, the synthesis of novel metal(II) complexes with benzotriazole derivatives illustrates their ability to form stable chelates, which could be explored for catalytic or pharmaceutical applications (Desai & Parekh, 2021).

Aplicaciones Científicas De Investigación

Environmental Degradation and Detection

Benzotriazoles, including derivatives similar to the specified compound, have been extensively studied for their presence and degradation in the environment. These compounds are prevalent as corrosion inhibitors in various applications, leading to their omnipresence in aquatic environments. Research indicates that benzotriazoles undergo partial degradation in conventional wastewater treatment, resulting in various transformation products. These products have been identified through advanced analytical techniques, highlighting the compounds' environmental persistence and the pathways through which they degrade. The study of these degradation mechanisms is crucial for understanding the environmental impact of benzotriazoles and for developing strategies to mitigate their presence in water bodies (Huntscha et al., 2014).

Chemical Synthesis and Applications

Benzotriazole derivatives are also investigated for their roles in chemical syntheses, offering insights into their utility in creating complex chemical structures. For example, the synthesis of novel compounds through the interaction of benzotriazoles with other chemical entities demonstrates their versatility as reagents in organic synthesis. These studies provide a foundation for developing new materials and chemicals with potential applications in various industries, from pharmaceuticals to materials science (Nakamura et al., 2009).

Biological and Environmental Impact

The biological and environmental impact of benzotriazole derivatives has been a significant area of research, focusing on their toxicity and interaction with living organisms. Studies have assessed the toxicity of benzotriazoles to various aquatic species, providing essential data for evaluating the ecological risks associated with their widespread use. These investigations help in formulating regulatory guidelines and in the development of safer alternatives to current benzotriazole-based corrosion inhibitors (Pillard et al., 2001).

Propiedades

IUPAC Name |

1,5-bis(benzotriazol-1-yl)-2,2-dimethylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-19(2,18(27)25-16-10-6-4-8-14(16)21-23-25)12-11-17(26)24-15-9-5-3-7-13(15)20-22-24/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLHWLZJJTFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)